disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate
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Overview
Description
Disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate involves multiple steps. The initial step typically includes the formation of the benzothiazole ring, followed by the introduction of sulfonate groups. The diazenyl linkage is then formed through a diazotization reaction, where aniline derivatives are treated with nitrous acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time. The use of catalysts and solvents is carefully monitored to ensure the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole derivatives. These products have their own unique applications in different fields .
Scientific Research Applications
Disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The diazenyl linkage plays a crucial role in its binding affinity, while the sulfonate groups enhance its solubility and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
Disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Its diazenyl linkage and sulfonate groups make it particularly useful in applications requiring high solubility and specific binding interactions .
Properties
Molecular Formula |
C25H20N4Na2O9S3 |
---|---|
Molecular Weight |
662.6 g/mol |
IUPAC Name |
disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C25H22N4O9S3.2Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;;/h4-12,21H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
WLDNGJFRVWQASY-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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